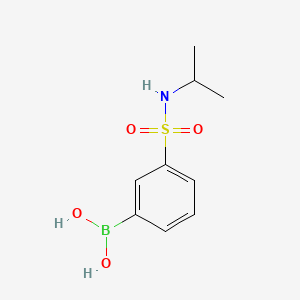

N-Isopropyl 3-boronobenzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-Isopropyl 3-boronobenzenesulfonamide involves various strategies, including palladium-catalyzed reactions and condensation processes. For instance, unsaturated N, O-spiroacetals and α-arylfurans were synthesized through palladium-catalyzed aerobic oxidative coupling reactions between N-[3-(2-furanyl)propyl]- p-toluenesulfonamides and boronic acids, which could be related to the synthesis of boron-containing sulfonamides . Additionally, N,N-di-iso-propylcarbamato derivatives of boron(III) were synthesized from di-iso-propylamine and boron trichloride in the presence of carbon dioxide, indicating a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of boron-containing compounds can be complex. For example, the N,N-di-iso-propylcarbamato derivatives of boron(III) show tetrahedral coordination of boron, with compounds existing as ion-pairs or dinuclear species with bridging carbamato ligands . This suggests that this compound could also exhibit interesting structural features, potentially including tetrahedral coordination around the boron atom.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can lead to various chemical transformations. For instance, imines of N-monosubstituted 2-benzoylbenzenesulfonamides and their ring isomers were synthesized by condensation, with the introduction of bulky isopropyl substituents stabilizing the open structure . This indicates that the isopropyl group in this compound could influence its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized using various spectroscopic methods. For example, the N-(3-methoxybenzoyl)benzenesulfonamide was characterized by IR, 1H-NMR, 13C-NMR, and elemental analysis, and its structure was confirmed by X-ray diffraction . This suggests that similar analytical techniques could be employed to study the properties of this compound. Additionally, the presence of the isopropyl group could affect the solubility, boiling point, and melting point of the compound.

Case Studies and Applications

While the provided papers do not directly discuss this compound, they do provide insights into the potential applications of related sulfonamide derivatives. For example, benzenesulfonamides with triazole moieties have been found to be highly effective carbonic anhydrase inhibitors, with some showing significant intraocular pressure-lowering activity in an animal model of glaucoma . This suggests that this compound could also have potential biomedical applications, depending on its specific activity and properties.

Wissenschaftliche Forschungsanwendungen

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a derivative related to N-Isopropyl 3-boronobenzenesulfonamide, is extensively used in bioengineering for the nondestructive release of biological cells and proteins. It has applications in the study of the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, bioadhesion, bioadsorption, and the manipulation or deformation of individual cells (Cooperstein & Canavan, 2010).

Catalytic Applications

N,N-Di-isopropylbenzylamine-2-boronic acid, a compound structurally related to this compound, has been synthesized and evaluated for its application as a catalyst in direct amide formation between carboxylic acids and amines. The introduction of electron-withdrawing groups to this compound enhances its reactivity, making it an effective catalyst for amide formation under ambient conditions (Arnold et al., 2008).

Polymer Science Applications

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery systems. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been reported, indicating the critical role of the suitable choice of RAFT chain transfer agents and initiating species in achieving controlled/"living" polymerization conditions (Convertine et al., 2004).

Nanotechnology and Cancer Therapy

Isopropyl-o-carborane, another derivative, has been immobilized on Fe3O4 nanoparticles for potential application in boron neutron capture therapy of cancer (BNCT), showcasing the versatility of this compound derivatives in therapeutic applications (Korolkov et al., 2020).

The scientific research applications of "this compound" span various fields, including materials science, chemistry, and bioengineering. Below are some key findings from recent studies related to this compound or its close derivatives and analogs:

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a compound closely related to this compound, has seen extensive use in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This includes applications in studying the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption. Such substrates are instrumental in manipulating or deforming individual cells, providing a foundation for advanced biomedical research and applications (Cooperstein & Canavan, 2010).

Organic Chemistry and Catalysis

In the realm of organic chemistry, novel organocatalytic formal [3 + 2] cycloaddition reactions have been developed with in situ generation of N-carbamoyl nitrones, showcasing the versatility of nitrogen-containing compounds in synthesizing valuable organic building blocks. This highlights the potential of using compounds like this compound in complex organic syntheses and catalysis to achieve high yields and enantiomeric excesses under mild conditions (Gioia et al., 2009).

Polymer Science

Poly(N-isopropyl acrylamide), closely related to this compound, is a thermoresponsive polymer widely investigated for drug delivery applications. Controlled polymerization techniques, such as RAFT polymerization, have been developed to synthesize pNIPAM at room temperature, enabling the creation of polymers with specific characteristics suitable for biomedical applications, including drug delivery systems (Convertine et al., 2004).

Nanotechnology and Cancer Therapy

The modification of nanoparticles with compounds like isopropyl-o-carborane, closely related to this compound, has been explored for magnetic targeted delivery in boron neutron capture therapy (BNCT) for cancer. This involves the immobilization of carboranes on Fe3O4 nanoparticles to facilitate targeted boron delivery to tumors, showcasing the potential of boron-containing compounds in therapeutic applications (Korolkov et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

N-Isopropyl 3-boronobenzenesulfonamide is a type of organoboron compound . The primary targets of this compound are the transition metal catalysts used in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and bioavailability due to the properties of boron .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is generally environmentally benign and stable . The efficiency of its action in the suzuki–miyaura coupling can be affected by the specific conditions of the reaction, such as the presence of other reagents and the reaction temperature .

Biochemische Analyse

Biochemical Properties

N-Isopropyl 3-boronobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme or altering the enzyme’s conformation, which can affect the enzyme’s catalytic activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the target protein, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effectiveness in modulating cellular processes .

Eigenschaften

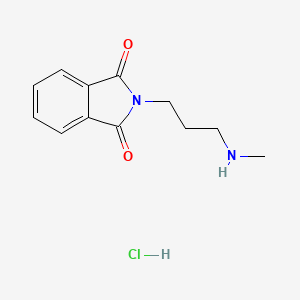

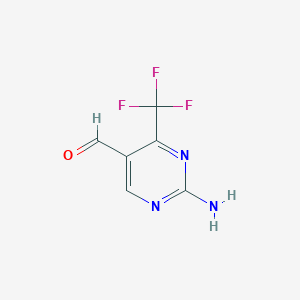

IUPAC Name |

[3-(propan-2-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJMBNYQVZPTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661211 | |

| Record name | {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871329-77-0 | |

| Record name | B-[3-[[(1-Methylethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)